(E)-3,7-dimethylocta-2,6-dien-1-yl methyl carbonate
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Overview
Description
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from carbonic acid and (2E)-3,7-dimethyl-2,6-octadienyl alcohol, making it a unique compound with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, typically involves the esterification of carbonic acid with (2E)-3,7-dimethyl-2,6-octadienyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as:
Carbonic Acid+(2E)-3,7-dimethyl-2,6-octadienyl Alcohol→Carbonic Acid, (2E)-3,7-dimethyl-2,6-octadienyl Methyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, catalysts like polystyrene-supported sulfonic acid can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its parent alcohol and carbonic acid under acidic or basic conditions.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: Produces (2E)-3,7-dimethyl-2,6-octadienyl alcohol and carbonic acid.
Reduction: Yields (2E)-3,7-dimethyl-2,6-octadienyl alcohol.
Transesterification: Results in a new ester and an alcohol.
Scientific Research Applications
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of the parent alcohol and acid . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a pleasant aroma, commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity smell, used in the food industry as a flavoring agent.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness
Carbonic acid, (2E)-3,7-dimethyl-2,6-octadienyl methyl ester, is unique due to its specific structure and the presence of the (2E)-3,7-dimethyl-2,6-octadienyl group
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-10(2)6-5-7-11(3)8-9-15-12(13)14-4/h6,8H,5,7,9H2,1-4H3/b11-8+ |
InChI Key |
VOYXSBXHDSOXLX-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)OC)C)C |
Origin of Product |
United States |
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